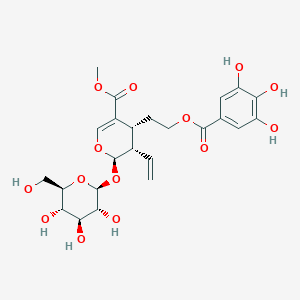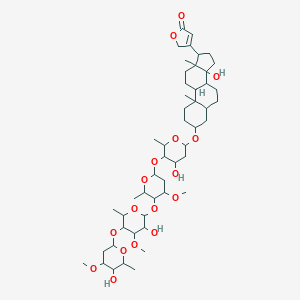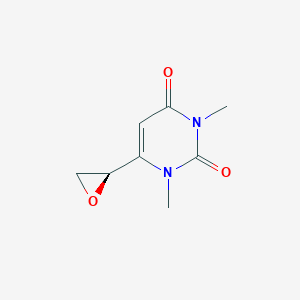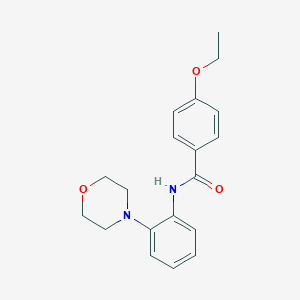![molecular formula C19H20BrClN2O3 B238406 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as BCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BCPB is a benzamide derivative that has been synthesized using a specific method, which will be discussed in The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, this paper will explore future directions for BCPB research.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and ion channels. 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to modulate the activity of potassium and calcium ion channels, which play important roles in cellular signaling.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to protect against oxidative stress and to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.
実験室実験の利点と制限
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is relatively easy to synthesize and purify, making it a cost-effective research tool. However, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide research. One potential direction is the development of 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could be studied in animal models to further explore its potential applications in cancer research and neuroscience.
合成法
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of 3-methoxy-4-nitrobenzoic acid, which is then reduced to 3-methoxy-4-aminobenzoic acid. The next step involves the coupling of 3-methoxy-4-aminobenzoic acid with pentanoyl chloride to form 3-methoxy-4-(pentanoylamino)benzoic acid. This compound is then coupled with 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. The final product is purified using column chromatography.
科学的研究の応用
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate the activity of ion channels. In drug discovery, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been used as a lead compound for the development of new drugs.
特性
製品名 |
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
|---|---|
分子式 |
C19H20BrClN2O3 |
分子量 |
439.7 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H20BrClN2O3/c1-3-4-5-18(24)23-16-9-7-13(11-17(16)26-2)22-19(25)14-10-12(20)6-8-15(14)21/h6-11H,3-5H2,1-2H3,(H,22,25)(H,23,24) |
InChIキー |
LBXKASLFTDMNTQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)


![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)



![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)